4-Methyl-6-piperazin-1-ylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-6-9(12-7-11-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCMVXOPACNERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for 4 Methyl 6 Piperazin 1 Ylpyrimidine and Its Analogs
Regioselective Synthesis of the Pyrimidine (B1678525) Core
The construction of the 4-methyl-6-piperazin-1-ylpyrimidine scaffold can be approached through various synthetic strategies. Key among these are nucleophilic aromatic substitution to introduce the piperazine (B1678402) group onto a pre-formed pyrimidine ring and cyclization reactions to build the pyrimidine core from acyclic precursors.
Nucleophilic Aromatic Substitution Strategies for Pyrimidine Functionalization
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the functionalization of halogenated or otherwise activated pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of a suitable leaving group. In the context of synthesizing this compound, this strategy involves the reaction of a 6-substituted-4-methylpyrimidine with piperazine.
The regioselectivity of SNAr reactions on di-substituted pyrimidines is a critical consideration. Theoretical and experimental studies on related heterocyclic systems, such as 2,4-dichloroquinazolines, have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position. mdpi.comnih.govresearchgate.net This preference is attributed to the higher LUMO coefficient at the C4 carbon, making it more electrophilic. researchgate.net This principle can be extended to 4,6-disubstituted pyrimidines, suggesting that a leaving group at the C6 position would be readily displaced by a nucleophile like piperazine, especially when the C4 position is occupied by a less reactive methyl group.
A common approach involves the use of a pyrimidine precursor with a good leaving group at the 6-position, such as a halogen (e.g., chlorine) or a methylsulfanyl group. For instance, a synthetic route could commence with 4-methyl-6-chloropyrimidine, which upon reaction with piperazine, would yield the desired this compound. The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction.
A similar strategy has been demonstrated in the synthesis of related pyrimidine-piperazine derivatives. For example, 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines have been refluxed with N-methylpiperazine and N-phenylpiperazine in the presence of a catalytic amount of potassium hydroxide (B78521) to afford the corresponding 2-(4-substituted-piperazin-1-yl)pyrimidines. researchgate.net This highlights the utility of the methylsulfanyl group as an effective leaving group in SNAr reactions on the pyrimidine ring.
Table 1: Examples of Nucleophilic Aromatic Substitution for Pyrimidine Functionalization
| Precursor | Nucleophile | Product | Reference |
| 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-Methylpiperazine | 4-Substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | researchgate.net |
| 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-Phenylpiperazine | 4-Substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | researchgate.net |
| 2,4-Dichloroquinazoline | Various amines | 2-Chloro-4-aminoquinazoline derivatives | mdpi.comnih.gov |
Cyclization Reactions for Pyrimidine Ring Formation (e.g., from chalcone (B49325) derivatives)
An alternative and versatile approach to the pyrimidine core is through the cyclocondensation of acyclic precursors. A well-established method involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with amidine-containing reagents such as urea, thiourea, or guanidine (B92328). nih.govimpactfactor.orgnih.govresearchgate.net This strategy allows for the construction of the pyrimidine ring with various substitution patterns, dictated by the structure of the chalcone precursor.
To synthesize a 4-methyl-6-substituted pyrimidine, a chalcone derivative with a methyl group at the β-position of the enone system is required. The general synthetic scheme involves the Claisen-Schmidt condensation of an appropriate methyl ketone with an aldehyde to form the chalcone, followed by the cyclization step. For the synthesis of a precursor to this compound, one could envision a chalcone with a methyl group at the β-position and a substituent at the carbonyl carbon that can be later converted to or replaced by a piperazine moiety.
The reaction of chalcones with urea, thiourea, or guanidine hydrochloride typically proceeds under basic conditions, such as in the presence of potassium hydroxide or sodium ethoxide, and often requires heating. impactfactor.orgnih.gov The choice of the cyclizing agent can introduce different functionalities at the 2-position of the resulting pyrimidine ring (e.g., an amino group from guanidine).
For example, the synthesis of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines has been achieved by the reaction of chalcones with guanidine nitrate. researchgate.net Similarly, thiophene-bearing pyrimidine derivatives have been synthesized from the corresponding chalcones upon reaction with urea. researchgate.net These examples demonstrate the broad applicability of this method for accessing a wide range of pyrimidine derivatives.
Table 2: Synthesis of Pyrimidines from Chalcone Derivatives
| Chalcone Precursor | Cyclizing Agent | Resulting Pyrimidine Derivative | Reference |
| 1-Aryl-3-(1H-indol-3-yl)-2-propen-1-one | Urea/Thiourea | 4-(1H-Indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one/thione | researchgate.net |
| Substituted Chalcones | Guanidine Nitrate | 4,6-Diaryl substituted-4,5-dihydro-2-amino pyrimidines | researchgate.net |
| Thiophene-bearing Chalcones | Urea | Thiophene-bearing Pyrimidine derivatives | researchgate.net |
Functionalization and Derivatization of the Piperazine Moiety
Once the this compound scaffold is assembled, the piperazine ring offers a reactive handle for further diversification. The secondary amine in the piperazine moiety is nucleophilic and can readily undergo various chemical transformations, allowing for the introduction of a wide array of substituents.
N-Alkylation and N-Acylation Reactions on the Piperazine Ring
The secondary amine of the piperazine ring in this compound can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead compounds.
N-Alkylation can be achieved by reacting the piperazinylpyrimidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate. nih.gov This reaction introduces an alkyl group onto the secondary nitrogen of the piperazine ring. The choice of the alkylating agent can be varied to introduce a wide range of substituents, including simple alkyl chains, benzyl (B1604629) groups, or more complex moieties. For instance, the synthesis of N-alkylpiperazines has been reported through the alkylation of N-acetylpiperazine followed by hydrolysis, providing a straightforward route to various N-substituted piperazines that could be adapted for the derivatization of the target compound. nih.gov
N-Acylation introduces an acyl group to the piperazine nitrogen, forming an amide linkage. This can be accomplished by reacting the piperazinylpyrimidine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a suitable coupling agent. N-acylation is a common strategy to introduce a variety of functional groups and to modify the electronic and steric properties of the molecule. A general method for the N-acylation of amines involves the use of acylating agents in the presence of a base to neutralize the acid byproduct. researchgate.net
A series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized, showcasing the utility of N-acylation in creating complex molecular architectures. rsc.org
Introduction of Diverse Substituents via One-Pot or Multi-Step Procedures
The introduction of diverse substituents onto the piperazine ring can be achieved through both one-pot and multi-step synthetic sequences, offering flexibility in the design and synthesis of novel analogs.
One-pot procedures are highly efficient as they combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. For example, a one-pot Biginelli synthesis has been utilized to prepare dihydropyrimidinone derivatives containing a piperazine moiety. mdpi.com While this example builds the pyrimidine ring in the presence of a piperazine-containing precursor, similar one-pot strategies could be envisioned for the direct functionalization of this compound.
Multi-step procedures offer greater control and allow for the introduction of a wider range of functional groups that may not be compatible with one-pot conditions. A typical multi-step sequence for derivatizing the piperazine ring might involve an initial N-alkylation or N-acylation, followed by further transformations on the newly introduced substituent. For instance, a terminal alkyne introduced via N-alkylation could be further functionalized using click chemistry to attach a variety of molecular fragments. Similarly, an ester group introduced via N-acylation could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.
The synthesis of pyrazinamide-based anti-tubercular agents involved a multi-step sequence where a Boc-protected piperazine was first coupled to a pyridine (B92270) ring, followed by deprotection and subsequent acylation with pyrazinoic acid. nih.gov This demonstrates a robust multi-step approach to elaborate the piperazine moiety.
Table 3: Methods for Introducing Substituents on the Piperazine Ring
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl | nih.gov |
| N-Acylation | Acyl chloride or Carboxylic acid + Coupling agent | N-Acyl | researchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl | nih.gov |
| Multi-step Synthesis | Sequential coupling and functional group transformations | Diverse N-substituents | nih.gov |
Strategic Substitutions on the Pyrimidine Ring
While the piperazine moiety is a primary site for functionalization, the pyrimidine ring itself can also be a target for further substitution, allowing for the fine-tuning of the molecule's properties. The electronic nature of the substituents already present on the pyrimidine ring will direct the regioselectivity of these reactions.
Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its electron-deficient nature. However, the presence of electron-donating groups can activate the ring towards electrophilic attack. The methyl group at the C4 position of this compound is a weak activating group. The piperazine group at C6, being an amino substituent, is a stronger activating group and would be expected to direct electrophiles to the ortho and para positions. In the case of the pyrimidine ring, this would correspond to the C5 position.
Studies on the electrophilic nitrosation of 4,6-disubstituted pyrimidines have shown a complex interplay between the electronic nature of the substituents at C4 and C6 and the reactivity of the ring. csu.edu.au For electrophilic substitution to occur on the pyrimidine ring of this compound, a sufficiently reactive electrophile and carefully controlled reaction conditions would be necessary.
An alternative strategy for modifying the pyrimidine ring is through the functionalization of the methyl group at the C4 position. For example, the methyl group could potentially be halogenated under radical conditions, followed by nucleophilic displacement to introduce a variety of functional groups.
Furthermore, it may be possible to achieve substitution on the pyrimidine ring through metal-catalyzed cross-coupling reactions, provided a suitable handle, such as a halogen, is present on the ring. If the synthesis of the core structure starts from a dihalopyrimidine, one of the halogens could be selectively displaced by piperazine, leaving the other halogen available for subsequent cross-coupling reactions.
The development of new methods for the C-H functionalization of heterocycles, often employing photoredox catalysis, could also provide novel avenues for the direct introduction of substituents onto the pyrimidine ring of this compound. mdpi.com
Alkyl Group Modifications at Pyrimidine Position 4 and 6
Modification of alkyl groups at the C4 and C6 positions of the pyrimidine ring is a key strategy for the diversification of this compound analogs. While direct modification of the existing methyl group at the C4 position presents a synthetic challenge, functionalization can be achieved through various strategic approaches.
One common method involves the deprotonation of the methyl group using a strong base, such as n-butyllithium, to generate a carbanion, which can then react with a variety of electrophiles. This approach allows for the introduction of a wide range of substituents, effectively elongating or branching the alkyl chain at the C4 position. However, the strong basic conditions required can sometimes lead to poor selectivity and side reactions, particularly with sensitive functional groups present elsewhere in the molecule.
An alternative and often more controlled approach involves the use of a precursor, 4-chloro-6-methylpyrimidine (B1361110), which can undergo nucleophilic substitution with piperazine to form the core structure. The methyl group of this precursor can be halogenated, for instance, using N-bromosuccinimide (NBS), to introduce a reactive handle. This halogenated intermediate can then participate in various cross-coupling reactions to introduce new alkyl or aryl groups.
Furthermore, regioselective metalation at the C4 position of the pyrimidine ring, followed by reaction with an alkyl halide, provides another route for introducing diverse alkyl groups. Mechanochemically activated magnesium has been shown to mediate the direct C4-H alkylation of pyridines with alkyl halides, a methodology that could potentially be adapted for pyrimidines. This technique offers excellent regioselectivity and functional group tolerance under mild, solvent-free conditions.
The table below summarizes some of the methodologies that can be employed for alkyl group modifications at the C4 and C6 positions of pyrimidine rings.
| Methodology | Reagents and Conditions | Position(s) | Notes |
| Deprotonation-Alkylation | n-BuLi, followed by R-X | C4-methyl | Requires strong base, potential for side reactions. |
| Halogenation-Cross-Coupling | NBS, followed by organometallic reagent and catalyst | C4-methyl | Provides a reactive handle for further functionalization. |
| Regioselective Metalation | n-Butylsodium, followed by R-X | C4 | Overcomes the challenge of C2-selectivity often seen with organolithium bases. nih.gov |
| Mechanochemical C-H Alkylation | Mg(0), ball-milling, R-X | C4 | Mild, solvent-free conditions with high regioselectivity. |
Incorporation of Heteroaryl and Other Aromatic/Aliphatic Groups
The introduction of heteroaryl, aromatic, and aliphatic groups onto the pyrimidine scaffold is a crucial step in the synthesis of diverse analogs of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for this purpose.
A common synthetic strategy involves the use of a halogenated pyrimidine precursor, such as 4-chloro-6-methylpyrimidine. This precursor can undergo a Suzuki-Miyaura coupling with a wide range of aryl or heteroaryl boronic acids to introduce the desired aromatic or heteroaromatic moiety at the C4 position. Subsequent nucleophilic aromatic substitution (SNAr) with piperazine at the C6 position then yields the final product. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and regioselectivity in the Suzuki-Miyaura reaction. For instance, Pd(OAc)2 with a suitable phosphine (B1218219) ligand and a base like K3PO4 has been shown to be effective for the arylation of dichloropyrimidines.
Alternatively, the order of these reactions can be reversed. 4-Chloro-6-piperazin-1-ylpyrimidine can be synthesized first and then subjected to a cross-coupling reaction to introduce the aryl or heteroaryl group at the C4 position. This approach may be advantageous if the desired piperazine derivative is readily available or if the cross-coupling conditions are incompatible with the starting aryl/heteroaryl boronic acid.
The following table outlines a general synthetic scheme for the incorporation of aromatic groups via a Suzuki-Miyaura coupling reaction.
| Step | Reactants | Reagents and Conditions | Product |
| 1. Suzuki-Miyaura Coupling | 4,6-Dichloropyrimidine, Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O) | 4-Aryl-6-chloropyrimidine |
| 2. Nucleophilic Substitution | 4-Aryl-6-chloropyrimidine, Piperazine | Base (e.g., K2CO3), Solvent (e.g., DMF) | 4-Aryl-6-(piperazin-1-yl)pyrimidine |
Direct C-H arylation is another emerging strategy that avoids the need for pre-functionalized halogenated pyrimidines. While this methodology is still under development for pyrimidine systems, it holds promise for a more atom-economical approach to synthesizing these analogs.
Methodologies for Compound Characterization and Purity Assessment
Rigorous characterization and purity assessment are essential to confirm the identity and quality of newly synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: Provides information about the number of different types of protons and their chemical environments. For this compound, characteristic signals would be expected for the methyl group protons, the pyrimidine ring protons, and the piperazine ring protons. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic for the structure.
13C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, providing unambiguous structural assignments, especially for complex analogs.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized molecule.
Fragmentation Analysis: In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule is fragmented, and the resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint.
The following table presents hypothetical 1H and 13C NMR data for this compound, which can be used as a reference for the characterization of this compound and its derivatives.
| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | s | 3H | C4-CH3 | |
| ~2.5 | t | 4H | Piperazine-H | |
| ~3.7 | t | 4H | Piperazine-H | |
| ~6.3 | s | 1H | Pyrimidine-H5 | |
| ~8.2 | s | 1H | Pyrimidine-H2 |
| 13C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~24 | C4-CH3 | |
| ~45 | Piperazine-C | |
| ~54 | Piperazine-C | |
| ~105 | Pyrimidine-C5 | |
| ~157 | Pyrimidine-C2 | |
| ~162 | Pyrimidine-C6 | |
| ~168 | Pyrimidine-C4 |
Chromatographic Separation and Purity Verification Techniques
Chromatographic techniques are essential for the purification of synthetic products and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC):
HPLC is a widely used technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of pyrimidine derivatives.
Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid), is commonly employed for the separation of these compounds.
The purity of the compound is determined by the peak area percentage in the chromatogram. A pure compound should ideally show a single, sharp peak.
Thin-Layer Chromatography (TLC):
TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of the product.
By using an appropriate solvent system, the components of a mixture can be separated on a silica (B1680970) gel plate. The retention factor (Rf) value is characteristic of a compound under a specific set of conditions.
The table below provides a general example of HPLC conditions that could be used for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A time-dependent gradient from high A to high B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
By employing these advanced synthetic and analytical techniques, a wide array of novel this compound analogs can be efficiently synthesized, purified, and characterized, facilitating further research into their chemical and biological properties.
Structure Activity Relationship Sar Studies of 4 Methyl 6 Piperazin 1 Ylpyrimidine Analogs
Impact of Pyrimidine (B1678525) Core Substitutions on Biological Activity Profiles
Substitutions on the pyrimidine core of 4-Methyl-6-piperazin-1-ylpyrimidine analogs have been extensively studied to understand their impact on biological activity. These investigations have provided valuable insights into the optimal structural requirements for potency and selectivity.
The nature of the alkyl substituents at the 4 and 6 positions of the pyrimidine ring plays a crucial role in modulating the biological activity of these compounds. Studies have shown that both the length and branching of these alkyl chains can significantly affect their potency.
In a series of 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine analogs, it was discovered that substitution at the 6-position of the pyrimidine ring with an alkyl group leads to a substantial increase in binding affinity. Specifically, analogs with an ethyl or an n-butyl group at this position demonstrated enhanced activity. mdpi.com This suggests that a certain degree of lipophilicity and steric bulk at this position is favorable for receptor interaction.
Further investigations into related scaffolds, such as 4,6-disubstituted pyridopyrimidines, have provided additional insights. In one study, increasing the length of the alkyl chain at the 4-position from a methyl to a propyl group resulted in a significant increase in potency against the EZH1 enzyme, while maintaining high potency against EZH2. nih.gov This highlights how subtle changes in alkyl chain length can influence selectivity. Conversely, at the 6-position, while ethyl and sec-butyl groups were tolerated, the introduction of a more sterically hindered tert-butyl group or a phenyl group led to a complete loss of potency for both enzymes. nih.gov These findings underscore the sensitivity of the binding pocket to the size and shape of the substituent at this position.
While some studies on 4,6-diaryl pyrimidines have explored small, unbranched alkyl groups at other positions, the primary focus has often been on the aryl substitutions at the 4 and 6 positions. nih.gov However, the collective evidence suggests that for optimal activity, a balance must be struck between the length and branching of the alkyl substituents at the 4 and 6 positions to ensure a favorable fit within the target's binding site.
| Compound | R6 Substituent | Binding Affinity (Ki, nM) |
|---|---|---|
| Model Ligand | -H | Moderate |
| Analog 1 | -Ethyl | High |
| Analog 2 | -n-Butyl | High |
The introduction of heteroaryl groups at various positions on the pyrimidine core has been a key strategy in the development of potent and selective analogs. The identity and placement of these heteroaryl moieties significantly influence the compound's interaction with its biological target.
In studies of 4,6-disubstituted pyrimidines, the insertion of two phenyl rings, which can be considered a type of aryl substitution, at the 4- and 6-positions has been explored. nih.gov Further research on 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives has shown that aryl substitutions at the 6-position are well-tolerated and can lead to compounds with potent antitrypanosomal activity. For instance, certain analogs with substituted aryl groups at this position exhibited EC50 values in the sub-micromolar range against Trypanosoma brucei rhodesiense. nih.govescholarship.org This indicates that the 6-position is a suitable site for introducing larger aromatic systems to enhance biological activity.
The identity of the heteroaryl group is also critical. In a series of pyrimidine analogs, the replacement of a 3-furyl group at the 4-position with other heteroaryl substituents was investigated to understand the structural requirements for 5-HT7 receptor binding affinity. mdpi.com This suggests that the specific electronic and steric properties of the heteroaryl ring are important for receptor recognition.
The position of the heteroaryl substituent is equally important. The removal of a nitrogen atom from the pyrimidine scaffold to create pyridyl analogues resulted in a significant drop in potency, highlighting the importance of the pyrimidine core itself. acs.org This demonstrates that while heteroaryl substitutions are a valuable tool for modulating activity, the fundamental pyrimidine structure is often essential for maintaining the desired biological effect.
| Compound | Aryl Substituent at Position 6 | EC50 against T.b. rhodesiense (µM) |
|---|---|---|
| 29 | Substituted Phenyl | <1 |
| 30 | Substituted Phenyl | <1 |
| 32 | Substituted Phenyl | 0.5 |
| 33 | Substituted Phenyl | <1 |
Substitutions at positions other than 4 and 6 on the pyrimidine ring, namely positions 2 and 5, have also been shown to have a profound impact on the biological activity and selectivity of pyrimidine-based compounds.
In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of 2,4,5-trisubstituted pyrimidine derivatives were designed. scialert.net In these compounds, various 2-thienyl, 3-thienyl, 2-furyl, 3-furyl, phenyl, and 4-pyridyl groups were linked to the C5 position of the central pyrimidine ring. The results demonstrated that the substitution pattern at this position could significantly influence the antiviral profile, particularly against mutant strains of the virus. scialert.net
Another study focused on the influence of C-5 substitution in 2-aminopyrimidines on the inhibition of prostaglandin (B15479496) E2 (PGE2) production. semanticscholar.org It was observed that for monoaryl- and bisarylpyrimidines, the potency of PGE2 inhibition was inversely correlated with the size of the C-5 substituent. In fact, the most potent inhibitors were those with smaller substituents (hydrogen or methyl) at this position, with 2-amino-4,6-diphenylpyrimidine being the most effective with an IC50 of 3 nM. semanticscholar.org This suggests that for this particular biological target, a smaller substituent at the 5-position is preferred to avoid steric hindrance.
Furthermore, in a series of 4,6-diaryl pyrimidines, the nature of the substituent at the 2-position was found to be critical for antiproliferative action. frontiersin.org Compounds with a 4-methoxybenzyl group at the 2-position exhibited the highest biological efficacy, indicating that this specific substituent is crucial for the observed activity. frontiersin.org These findings collectively demonstrate that positions 2 and 5 of the pyrimidine ring are key sites for modification to fine-tune the biological activity and selectivity of this class of compounds.
Modulations of the Piperazine (B1678402) Ring and Their Structure-Activity Implications
The nitrogen atom of the piperazine ring that is not attached to the pyrimidine core provides a convenient point for introducing various substituents to explore their impact on biological activity.
In a study of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, different substituents on the piperazine ring were analyzed. nih.gov It was found that while an appended phenyl or benzyl (B1604629) group was well-tolerated, a longer phenylethyl group led to a decrease in binding activity. nih.gov This suggests that there is an optimal size and flexibility for substituents at this position. Interestingly, the introduction of an ethylamine (B1201723) chain on the piperazine ring resulted in derivatives with higher binding affinity, indicating that a basic nitrogen atom at the terminus of a short alkyl chain can be beneficial. nih.gov
In another series of pyrimidine-4-carboxamides, the N-methyl group on the piperazine was found to be preferred over a hydrogen atom, suggesting that a small alkyl group at this position can enhance activity. acs.org Furthermore, research on pyrimidine derivatives as inhibitors of human equilibrative nucleoside transporters (ENTs) revealed that the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org This highlights the importance of the electronic properties of the substituent on the piperazine nitrogen.
These findings demonstrate that the N-substituent on the piperazine ring can be tailored to improve potency and selectivity, with factors such as size, flexibility, basicity, and electronic properties all playing a significant role.
| Compound | N-Substituent on Piperazine | hA2A AR Affinity (Ki) |
|---|---|---|
| 2 | Phenyl | Tolerated |
| 3 | Benzyl | Tolerated |
| 4 | Phenylethyl | Decreased |
| 7-8 | Ethylamine chain | Increased |
To further understand the role of the piperazine ring, studies have been conducted where it is replaced with other nitrogen-containing cyclic amines. These comparative analyses have consistently highlighted the preference for the piperazine moiety in many cases.
However, in some instances, other cyclic amines can be tolerated or even beneficial. For example, in a series of pyrimidine-4-carboxamides, substitution of a morpholine (B109124) with a more hydrophobic piperidine (B6355638) was allowed, and a 3,3-difluoropiperidine (B1349930) even increased potency two-fold. acs.org Furthermore, a pyrrolidine (B122466) substituent at this position was found to be the most effective, with almost a four-fold increase in potency. acs.org This indicates that the optimal cyclic amine can be target-dependent.
Rational Design Principles: Conformational Restriction and Bioisosteric Replacements
Rational drug design principles are instrumental in optimizing the therapeutic potential of lead compounds based on the this compound scaffold. Among these, conformational restriction and bioisosteric replacement are key strategies employed to enhance potency, selectivity, and pharmacokinetic properties.
Conformational Restriction:
The flexibility of the piperazine ring in this compound analogs can be a double-edged sword. While it allows for adaptation to the binding site of a biological target, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. Conformational restriction, a strategy that reduces the number of accessible conformations of a molecule, can pre-organize the ligand into a bioactive conformation, thereby enhancing its binding affinity. researchgate.net
One common approach to induce conformational restriction is the introduction of cyclic structures or bulky substituents. For instance, replacing the piperazine ring with a bridged bicyclic diamine, such as a diazabicycloalkane, can lock the molecule into a more rigid conformation. The impact of such modifications is highly dependent on the target protein, as the optimal conformation for binding varies.
Another strategy involves the introduction of substituents on the piperazine ring itself. The conformational flexibility of piperazine derivatives is considered an important factor in their biological activity, and constraining this flexibility can lead to improved potency. nih.gov For example, the addition of a methyl group to the piperazine ring can influence its chair-boat equilibrium and the orientation of other substituents, potentially leading to a more favorable interaction with the target.
| Analog | Modification | Design Principle | Observed Effect |
|---|---|---|---|
| Analog A | Introduction of a bridged bicyclic diamine instead of piperazine | Conformational Restriction | Increased binding affinity due to pre-organization into a bioactive conformation |
| Analog B | Addition of a bulky substituent on the piperazine ring | Conformational Restriction | Enhanced selectivity for the target protein by favoring a specific binding mode |
Bioisosteric Replacements:
Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. The piperazine moiety in this compound is a frequent target for bioisosteric replacement. enamine.netenamine.netnih.gov
A variety of nitrogen-containing heterocycles have been explored as bioisosteres for the piperazine ring. These include homopiperazine, which has an additional methylene (B1212753) group and can alter the spacing between the pyrimidine core and substituents on the second nitrogen of the piperazine. Other examples include piperidine and pyrrolidine derivatives, which can modulate the basicity and lipophilicity of the molecule. nih.gov
Spirocyclic diamines have also been investigated as piperazine bioisosteres. These rigid structures can offer a different vector for substituents compared to the more flexible piperazine ring, potentially leading to novel interactions with the target protein. enamine.net The choice of a bioisostere is guided by the specific requirements of the biological target and the desired physicochemical properties of the final compound.
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Outcome |
|---|---|---|---|
| Piperazine | Homopiperazine | Alter spacing and basicity | Improved binding affinity or altered selectivity |
| Piperazine | Piperidine | Reduce basicity and increase lipophilicity | Enhanced cell permeability and metabolic stability |
| Piperazine | Spirocyclic diamine | Introduce rigidity and novel substituent vectors | Novel interactions with the target and improved potency |
Development of Multi-Target or Selective Ligands through SAR Optimization
The this compound scaffold provides a versatile platform for the development of both highly selective and multi-target ligands through systematic SAR optimization. The ability to fine-tune the interactions of these analogs with various biological targets is a testament to the power of medicinal chemistry in addressing complex diseases.
Selective Ligands:
The development of selective ligands is often a primary goal in drug discovery, as it can minimize off-target effects and improve the safety profile of a drug. For this compound analogs, selectivity can be achieved by exploiting subtle differences in the binding sites of related proteins.
For instance, in the context of kinase inhibitors, where the ATP-binding site is highly conserved, achieving selectivity can be challenging. However, by introducing substituents that interact with less conserved regions of the kinase, it is possible to develop inhibitors that are highly selective for a particular kinase. Modifications to the piperazine ring of this compound analogs can play a crucial role in achieving this selectivity. For example, the addition of a bulky aromatic group to the N4 position of the piperazine ring can lead to steric hindrance in the binding site of some kinases while being well-tolerated by others.
In a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, certain substitutions on the terminal piperazine ring led to selective monoamine oxidase (MAO)-A inhibitory activity. researchgate.net This highlights how distal modifications on the piperazine moiety can confer selectivity. Similarly, in a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) analogs, variation of the aryl substituent on the piperazine ring resulted in compounds with selectivity for caspase-5 over caspase-1 and -4. nih.gov
Multi-Target Ligands:
In contrast to the selective approach, the development of multi-target ligands has gained traction for the treatment of complex diseases such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. The this compound scaffold is well-suited for the design of such multi-target agents.
By carefully selecting substituents that can interact with the binding sites of multiple targets, it is possible to create a single molecule with a broader spectrum of activity. For example, a substituent on the piperazine ring could be designed to interact with the active site of one enzyme, while the pyrimidine core interacts with another.
Studies on phenylpyrazolo[3,4-d]pyrimidine-based analogs have shown that it is possible to develop compounds with multi-target enzyme inhibition. mdpi.com This principle can be applied to this compound derivatives, where modifications could be made to target multiple kinases or other classes of proteins involved in a particular disease. The key is to identify common structural features in the binding sites of the desired targets that can be exploited by a single ligand.
| Analog | Modification Strategy | Desired Outcome | Example Finding |
|---|---|---|---|
| Selective Ligand | Introduction of a bulky group on the piperazine ring to exploit non-conserved regions of the target's binding site. | High selectivity for a specific protein isoform. | An analog with a substituted aryl group on the piperazine shows 10-fold selectivity for caspase-5 over related caspases. nih.gov |
| Multi-Target Ligand | Incorporation of pharmacophoric features that can interact with the binding sites of multiple, disease-relevant targets. | Broad-spectrum activity against a complex disease. | A pyrazolopyrimidine derivative demonstrates potent inhibition of both EGFR and VEGFR, key targets in cancer. mdpi.com |
Molecular Interactions and Target Engagement Mechanisms of 4 Methyl 6 Piperazin 1 Ylpyrimidine Derivatives
Receptor Binding and Modulation Mechanisms
The 4-Methyl-6-piperazin-1-ylpyrimidine core structure has been instrumental in the development of ligands targeting key G-protein coupled receptors (GPCRs), notably the serotonin (B10506) 5-HT7 receptor and GPR119.
Serotonin Receptor (5-HT7) Antagonism and Binding Affinity
Derivatives of this compound have been identified as potent antagonists of the serotonin 7 (5-HT7) receptor, a target implicated in the pathophysiology of central nervous system disorders like depression and schizophrenia. nih.govnih.gov The binding affinity of these compounds is significantly influenced by the substitution pattern on the pyrimidine (B1678525) ring.
A key model ligand, 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, served as a basis for structure-activity relationship (SAR) studies. nih.govnih.gov Research has shown that substituting the 6-position of the pyrimidine ring with an alkyl group can substantially increase the binding affinity for the 5-HT7 receptor. nih.govnih.gov For instance, ethyl and butyl substitutions at this position result in compounds with high 5-HT7 binding affinity, exhibiting Kᵢ values in the low nanomolar range. nih.govnih.gov These high-affinity analogs have been shown to act as antagonists in functional assays. nih.govnih.gov
Conversely, introducing amino groups at the 6-position or alkyl groups at the 5-position of the pyrimidine ring is detrimental to the binding affinity. nih.gov The 4-(3-furyl) moiety has been identified as a crucial component for high-affinity binding, although replacing the pyrimidine core with a pyridine (B92270) ring can be tolerated without a dramatic loss of affinity. nih.govnih.gov The antagonistic activity of these compounds at the 5-HT7 receptor is believed to contribute to their potential therapeutic effects, such as antidepressant-like and pro-cognitive actions. nih.govnih.gov
| Compound | Modification | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | Model Ligand | - |
| Ethylpyrimidine analog (12) | Ethyl group at position 6 | High |
| Butylpyrimidine analog (13) | Butyl group at position 6 | High |
| Cyclohexenylethynyl derivative (17) | Bulky group at position 6 | 18 |
| 3-furyl derivative (18) | Bulky group at position 6 | 22 |
G-Protein Coupled Receptor 119 (GPR119) Agonistic Activity
The this compound scaffold has also been utilized to develop agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net Activation of GPR119 leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. researchgate.net
A series of fused-pyrimidine derivatives based on this scaffold were synthesized and evaluated for their agonistic activity. nih.gov One notable compound, 9i, demonstrated potent agonistic activity in cells overexpressing human GPR119. nih.gov Further studies in animal models of diet-induced obesity showed that this compound improved glucose tolerance, promoted insulin secretion, and reduced body weight. nih.gov The agonistic activity of these derivatives on GPR119 highlights their potential as therapeutic agents for metabolic disorders. nih.govdiva-portal.org
Enzyme Inhibition Profiles and Kinetic Studies
In addition to receptor modulation, derivatives of this compound have been shown to inhibit the activity of several key enzymes involved in diverse biological pathways.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
Certain derivatives of 4-chloro-6-(piperazin-1-yl)pyrimidine (B1317277) have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govacs.org NAEs are involved in various physiological processes, including pain, inflammation, and appetite. nih.govacs.org
Structure-activity relationship studies have led to the development of potent and selective NAPE-PLD inhibitors based on the pyrimidine scaffold. For example, compound LEI-401, a pyrimidine-4-carboxamide (B1289416) derivative, was identified as a potent inhibitor that decreased NAE levels in the brain. nih.gov Another study reported a 4-chloro-6-(piperazin-1-yl)pyrimidine derivative with nanomolar potency (IC50 = 72 nM) against NAPE-PLD. The inhibition of NAPE-PLD by these compounds provides a valuable tool for studying the roles of NAEs in physiology and disease. nih.govnih.gov
Chikungunya Virus (CHIKV) nsP1 Inhibition
Derivatives of this compound have shown promise as antiviral agents, specifically as inhibitors of the Chikungunya virus (CHIKV) non-structural protein 1 (nsP1). nih.govasm.org CHIKV is a re-emerging mosquito-borne virus that causes debilitating arthritis. nih.govasm.org The nsP1 protein possesses essential enzymatic activities for viral RNA capping, including methyltransferase (MTase) and guanylyltransferase (GTase) functions. nih.govasm.org
A class of compounds known as the CHVB series, which are 2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine analogues, were identified as potent and selective inhibitors of CHIKV replication. mdpi.comsemanticscholar.org These compounds were found to directly inhibit the MTase and GTase activities of nsP1. nih.govasm.org Resistance studies revealed that mutations in the nsP1 protein were necessary to confer resistance to these inhibitors, confirming nsP1 as the target. nih.govasm.org The development of these nsP1 inhibitors represents a promising strategy for the treatment of CHIKV infections. mdpi.com
| Compound | Modification | EC₅₀ (µM) |
|---|---|---|
| Compound 51 | Base compound | 8.7 |
| Compound 58 | Sulfonamide linker replaced with amide | 4.0 |
| Compound 59 | Sulfonamide linker replaced with methyl | 2.5 |
| Compound 60 | Substitution on piperazine (B1678402) linker | 16 |
MARK4 Enzyme Inhibition and Related Kinase Modulation
Recent research has identified 4,6-disubstituted pyrimidine derivatives as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4). frontiersin.orgnih.gov MARK4 is a serine/threonine kinase that plays a role in regulating microtubule dynamics and has been implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease. nih.govresearchgate.net
A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives were synthesized and shown to inhibit MARK4 activity in the micromolar range. frontiersin.orgnih.gov Molecular docking and simulation studies suggest that these compounds bind to the ATP-binding pocket of the MARK4 enzyme, leading to its inhibition. nih.govresearchgate.net The inhibitory activity was found to be dependent on the nature of the aryl substituents on the sulfonyl group. nih.gov These findings suggest that the this compound scaffold can be a valuable starting point for developing novel MARK4 inhibitors for the potential treatment of Alzheimer's disease. nih.govnih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| 4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide (5) | 5.35 ± 0.22 |
| 4-(6-(benzo[b]thiophen-2-yl)pyrimidin-4-yl)piperazine-1-carboximidamide (9) | 6.68 ± 0.80 |
| Other derivatives (6-8, 10) | Range: 7.52 ± 0.33 to 16.53 ± 1.71 |
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition Pathways
Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle. The inhibition of the CDK4/6 pathway is a key strategy in cancer therapy, as its dysregulation often leads to uncontrolled cell proliferation. nih.govmdpi.com The primary mechanism of these inhibitors is to block the G1 to S phase transition of the cell cycle, effectively halting cell division. mdpi.comsemanticscholar.org
The CDK4/6-retinoblastoma (Rb) pathway is a central controller of the cell cycle. In its active state, the cyclin D-CDK4/6 complex phosphorylates the Rb protein. This phosphorylation releases the transcription factor E2F, which then activates the transcription of genes required for the S phase. mdpi.com Inhibitors based on the pyrimidine scaffold prevent this phosphorylation, thereby maintaining Rb in its active, E2F-bound state and inducing G1 phase cell cycle arrest. mdpi.com
The molecular interactions of these inhibitors within the CDK6 ATP-binding pocket have been elucidated through cocrystal structures. For example, a potent inhibitor demonstrated strong interactions with CDK6, forming two hydrogen bonds with the backbone of the conserved residue Val101 in the hinge region and another hydrogen bond with the conserved Asp163. nih.gov Furthermore, the positively charged piperazine ring of the inhibitor is stabilized by interacting with a solvent-exposed ridge formed by residues Asp104 and Thr107. nih.gov Structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can significantly influence inhibitory potency and selectivity against CDK4/6. nih.gov For instance, some 1H-pyrazole-3-carboxamide derivatives containing a piperazine moiety have shown significant anti-proliferative activity by targeting CDK4/2. semanticscholar.org
The dysregulation of the CDK4/6 pathway in cancer can occur through various mechanisms, including the loss of endogenous inhibitors like p16INK4A or mutations in p53, which indirectly affects the pathway via p21CIP1. nih.gov The effectiveness of CDK4/6 inhibitors is thus linked to the genetic background of the cancer cells. Beyond its kinase-dependent role, the cyclin D-CDK4/6 complex also has non-enzymatic functions, such as competitively binding to proteins of the CIP/KIP family (e.g., p21, p27), which in turn activates other kinase complexes like cyclin E-CDK2, further promoting the G1-S transition. mdpi.com
Table 1: Inhibitory Activity of Selected Pyrimidine and Piperazine Derivatives against CDKs
| Compound/Derivative Class | Target | IC50 Value | Key Findings | Reference |
| Pyrido[2,3-d]pyrimidine-7-one derivative (Palbociclib) | CDK4, CDK6 | 9 nM, 15 nM | Forms strong hydrogen bonds with Val101 and Asp163 in CDK6. | nih.gov |
| 1H-Benzo[d]imidazole derivative (23) | CDK4, CDK6 | 1.5 nM, 22 nM | Modification of the piperazine ring led to potent inhibition. | nih.gov |
| 1H-Benzo[d]imidazole derivative (24) | CDK4, CDK6, CDK9 | 1.4 nM, 1.6 nM, 66 nM | Showed potent inhibition of CDK4/6 and moderate inhibition of CDK9. | nih.gov |
| Pterin-7(8H)-one derivative (L2) | CDK4, CDK6 | 16.7 nM, 30.5 nM | Introduction of a small group on the core moiety improved selectivity. | mdpi.com |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine (20a) | CDK4, CDK6 | 0.8 nM, 2.0 nM | Fusing an imidazole (B134444) ring to the pyridopyrimidine scaffold enhanced potency. | encyclopedia.pub |
Tubulin Polymerization Inhibition Mechanisms
Certain derivatives containing the piperazine moiety have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation, which is essential for cell division, intracellular transport, and maintenance of cell structure. nih.govmdpi.com These agents disrupt the dynamics of the cytoskeleton, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govmdpi.com
The primary mechanism for many of these inhibitors involves binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov This interaction prevents the polymerization of α,β-tubulin heterodimers into microtubules. nih.govrsc.org For example, a series of novel arylamide derivatives incorporating a piperazine moiety were shown to bind directly to β-tubulin at the colchicine site, thereby inhibiting tubulin assembly. nih.gov The representative compound from this series, MY-1121, exhibited potent antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar range. nih.gov
Further mechanistic studies on such compounds have demonstrated that their action leads to several downstream cellular effects. These include the inhibition of colony formation, noticeable morphological changes in cancer cells, cell cycle blockage at the G2 phase, and the induction of apoptosis. nih.gov The apoptotic response is often regulated by the expression changes in related proteins. nih.gov The introduction of hydrophobic groups into the inhibitor's structure can be favorable for binding, and energy decomposition analyses have indicated that van der Waals interactions play a crucial role in the binding affinity of these inhibitors to tubulin. rsc.org
Table 2: Activity of Selected Piperazine Derivatives as Tubulin Polymerization Inhibitors
| Compound/Derivative Class | Cell Line(s) | IC50 Value (Antiproliferative) | Tubulin Polymerization Inhibition (IC50) | Key Findings | Reference |
| Arylamide derivative (MY-1121) | SMMC-7721, HuH-7 | 89.42 nM, 91.62 nM | Not specified | Binds to the colchicine site of β-tubulin, causing G2 phase arrest and apoptosis. | nih.gov |
| N-acyl-piperazine derivative (Compound 6) | SGC-7901, A549, Hela | 84-221 nM | Not specified | Shows significant antiproliferative activities. | nih.gov |
| 1,2,4-Triazole-benzothiazole hybrid (3b) | A549 (Lung cancer) | 0.048 µM | 1.00 µM | Binds to the colchicine site, induces G2/M arrest and apoptosis via caspase-3 activation. | mdpi.com |
| Triazole-sulfonamide-piperazine hybrid (25a) | Not specified | Not specified | 2.1 µM | More potent inhibitor of tubulin polymerization than colchicine (IC50 = 2.52 µM). | mdpi.com |
Elucidation of Molecular Binding Sites and Allosteric Interactions
The therapeutic effect of this compound derivatives is intrinsically linked to their precise interactions with molecular targets. Elucidating these binding sites, including both primary (orthosteric) and secondary (allosteric) sites, is fundamental to understanding their mechanism of action and for rational drug design.
Derivatives have been shown to interact with a variety of binding pockets. In the context of CDK6 inhibition, the pyrimidine core forms hydrogen bonds within the ATP-competitive binding site, specifically with hinge residues like Val101, while the piperazine substituent can form stabilizing interactions with nearby residues such as Asp104 and Thr107. nih.gov For tubulin inhibitors, the colchicine binding site on β-tubulin is a common target for pyrimidine and piperazine-containing compounds. nih.gov Binding at this site sterically hinders the curved-to-straight conformational change required for tubulin heterodimers to incorporate into growing microtubules.
Beyond active sites, allosteric interactions are a key mechanism for modulating protein function. Allosteric modulators bind to a site topographically distinct from the primary active site, inducing a conformational change that alters the protein's activity. Several pyrimidine derivatives have been identified as allosteric modulators. For instance, certain thio-pyrimidine compounds have been designed to bind to a novel allosteric pocket on Heat Shock Protein 70 (Hsp70), a molecular chaperone often overexpressed in cancer cells. nih.govacs.org This pocket is located outside the ATP-binding active site, and compounds binding here can act as either reversible or irreversible inhibitors. nih.govacs.org
In another example, studies on the metabotropic glutamate (B1630785) receptor 5 (mGlu5) have identified a common allosteric binding site that can accommodate diverse chemical scaffolds. nih.gov Mutagenesis studies have pinpointed key residues such as P654, Y658, T780, W784, S808, and A809 as critical determinants for the affinity of various allosteric modulators. nih.gov Docking studies of different ligands into this site revealed how specific substitutions, such as a cyano group, could form potential hydrogen bonds with residues like S808, thereby influencing binding and activity. nih.gov
Broader Molecular Mechanisms of Action (e.g., protein assembly modulation)
The biological activity of this compound and its derivatives can extend beyond simple enzyme inhibition or receptor antagonism to include the modulation of complex cellular processes like protein assembly. biorxiv.org This mechanism involves altering the formation of multi-protein complexes or the polymerization of protein subunits, which are vital for numerous cellular functions.
A prime example of this mechanism is the inhibition of tubulin polymerization. gsconlinepress.com As discussed previously, by binding to tubulin subunits, these compounds directly interfere with the assembly of microtubules. This disruption of microtubule dynamics is a powerful anti-mitotic strategy. nih.govmdpi.com For instance, pyrazolo[3,4-b]pyridine-bridged derivatives have been developed that leverage a 3,4,5-trimethoxylphenyl group, a key feature of the tubulin-binding agent colchicine, to inhibit tubulin polymerization and exhibit anti-proliferative effects. gsconlinepress.com
The concept of modulating protein assembly has emerged as a novel therapeutic strategy for a range of diseases, including neurodegenerative disorders and viral infections. biorxiv.org For example, small molecules have been identified that act as modulators of human immunodeficiency virus (HIV) capsid assembly. biorxiv.org This demonstrates that interfering with the ordered construction of protein structures can be an effective way to disrupt a pathogen's life cycle. While not directly studied for this compound derivatives in the context of viral assembly, the principle highlights a broader potential mechanism of action for compounds capable of specific protein-protein interactions. This approach could be relevant for targeting other pathological protein aggregation or assembly processes.
Pre Clinical Pharmacological Profiling and Translational Research Applications of 4 Methyl 6 Piperazin 1 Ylpyrimidine Analogs
Evaluation of Antiviral Efficacy in Pre-clinical Models
The re-emergence of the Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus, has highlighted the urgent need for effective antiviral therapies. nih.govacs.org In the search for such treatments, a class of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogs has been identified as potent and selective inhibitors of CHIKV replication. mdpi.com
A significant breakthrough came from a high-throughput screening campaign which identified N-ethyl-2-(4-((4-fluorophenyl) sulfonyl) piperazin-1-yl)-6-methylpyrimidin-4-amine (also referred to as compound 1 or CHVB-00) as a molecule capable of completely inhibiting CHIKV replication in vitro at non-toxic concentrations. nih.govasm.org This initial hit compound demonstrated a 50% effective concentration (EC₅₀) of 8.68 µM and a 50% cytotoxic concentration (CC₅₀) of 122 µM in Vero cells. nih.govacs.org
Subsequent optimization efforts focused on modifying various parts of the lead compound's structure, leading to the synthesis and evaluation of numerous analogs. nih.govresearchgate.net One particularly successful modification involved replacing the sulfonamide linker, which resulted in compound 6a . This optimized analog displayed significantly improved antiviral activity with an EC₅₀ value of 3.95 µM and considerably lower cytotoxicity (CC₅₀ of 260 µM), boasting a selectivity index greater than 61. nih.govresearchgate.net Further studies revealed that these compounds, known as the CHVB series, target the viral non-structural protein 1 (nsP1), a key enzyme involved in viral RNA capping. mdpi.comasm.org Specifically, they were shown to inhibit the methyltransferase (MTase) and guanylyltransferase (GTase) activities of nsP1. asm.orgsemanticscholar.org
| Compound | Chemical Name | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 1 (CHVB-00) | N-ethyl-2-(4-((4-fluorophenyl) sulfonyl) piperazin-1-yl)-6-methylpyrimidin-4-amine | 8.68 | 122 | 14.2 | nih.govacs.org |
| 6a | N/A | 3.95 | 260 | >61 | nih.govresearchgate.net |
| 8a | N-isopropyl-6-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidin-4-amine | N/A | 66.4 | 9.83 | nih.govacs.org |
| 8b | N-tert-butyl-6-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidin-4-amine | N/A | 18.6 | 1.17 | nih.govacs.org |
The development of broad-spectrum antiviral agents is a critical goal in combating viral diseases, as many viruses utilize similar replication strategies. nih.gov The CHVB series of compounds, initially identified as CHIKV inhibitors, has shown promise for broader applications. These compounds demonstrated potent inhibitory effects on the nsP1 enzymatic activities of the Semliki Forest virus (SFV) and the Venezuelan equine encephalitis virus (VEEV), both of which are also alphaviruses. mdpi.comsemanticscholar.org This cross-reactivity suggests that the nsP1 capping enzyme is a viable target for developing inhibitors against a range of alphaviruses. asm.org
Furthermore, research into other pyrimidine-based compounds has revealed broad-spectrum potential against a diverse group of pathogenic viruses. One potent small molecule, RYL-634, was found to inhibit hepatitis C virus, dengue virus, Zika virus, chikungunya virus, and enterovirus 71, among others. sci-hub.se The mechanism of action for RYL-634 was identified as the inhibition of human dihydroorotate (B8406146) dehydrogenase, a host enzyme essential for pyrimidine (B1678525) biosynthesis, which is crucial for viral replication. sci-hub.se This host-targeting approach could provide a powerful strategy against emerging viral threats. nih.gov
Assessment of Antimicrobial Properties
Derivatives of pyrimidine linked to piperazine (B1678402) have been investigated for their potential as antimicrobial agents, showing activity against various bacterial and fungal pathogens. researchgate.net
Research into pyrimidine-piperazine hybrids has demonstrated their potential as antibacterial agents. researchgate.net In one study, a series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and evaluated. researchgate.netsemanticscholar.org Several of these compounds exhibited good antibacterial activity at a concentration of 40µg/ml against strains such as Staphylococcus aureus and Escherichia coli. researchgate.net Specifically, compounds designated as 4b , 4d , 5a , and 5b showed notable activity. researchgate.netsemanticscholar.org
| Compound Series | Actively Tested Compounds | Tested Concentration | Bacterial Strains | Reference |
|---|---|---|---|---|
| 4-substituted-2-(4-methyl/phenyl-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | 4b, 4d, 5a, 5b | 40 µg/ml | S. aureus, E. coli | researchgate.netsemanticscholar.org |
The same series of thiophene-substituted pyrimidine-piperazine derivatives was also assessed for antifungal properties. researchgate.netsemanticscholar.org At a concentration of 40 µg/ml, compounds 4a , 4d , 4e , 5c , and 5e displayed significant antifungal activity when compared to standard drugs. researchgate.netsemanticscholar.org The specific fungal strains tested included Aspergillus niger and Candida albicans. researchgate.net This indicates that the pyrimidine-piperazine scaffold is a versatile pharmacophore for developing agents with a dual antibacterial and antifungal profile.
| Compound Series | Actively Tested Compounds | Tested Concentration | Fungal Strains | Reference |
|---|---|---|---|---|
| 4-substituted-2-(4-methyl/phenyl-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | 4a, 4d, 4e, 5c, 5e | 40 µg/ml | A. niger, C. albicans | researchgate.netsemanticscholar.org |
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov Piperazine and pyrimidine derivatives have independently shown promise as anti-tubercular agents. nih.govucl.ac.uk
Research into hybrids combining these two moieties has yielded potent inhibitors of Mycobacterium tuberculosis. A series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were synthesized and evaluated against the H37Rv strain. nih.gov Several compounds exhibited significant activity, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL. nih.gov In another study, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives also showed significant activity against Mycobacterium tuberculosis H37Ra, with IC₅₀ values ranging from 1.35 to 2.18 μM. rsc.org These findings underscore the potential of developing novel anti-tubercular drugs based on the piperazinyl-pyrimidine framework.
Research on Anti-inflammatory Activities in Cellular Models
The anti-inflammatory potential of pyrimidine derivatives, particularly those incorporating a piperazine moiety, has been a subject of significant investigation. Research has demonstrated that these compounds can modulate inflammatory pathways in various cellular models. A study on novel methylpyrimidine sulfonyl piperazine derivatives revealed their potential as anti-inflammatory agents. researchgate.net The anti-inflammatory activity of these compounds was assessed using a carrageenan-induced rat paw edema model, a standard in vivo screening method for acute inflammation. researchgate.net
Furthermore, the broader class of pyrimidine-5-carbonitrile derivatives has been recognized for its versatile biological activities, including anti-inflammatory effects. ekb.eg This suggests that the pyrimidine core is a valuable scaffold for the development of new anti-inflammatory drugs. In a related context, triazole-pyrimidine hybrids have been synthesized and evaluated for their anti-neuroinflammatory properties. nih.gov While distinct from the direct 4-methyl-6-piperazin-1-ylpyrimidine structure, these findings underscore the therapeutic potential of pyrimidine-based compounds in mitigating inflammatory responses within the central nervous system. The anti-inflammatory activity of these analogs is often attributed to their ability to inhibit the production of pro-inflammatory mediators.
| Compound Type | Model System | Observed Effect | Reference |
| Methylpyrimidine Sulfonyl Piperazine Deriv. | Carrageenan-induced rat paw edema | Anti-inflammatory activity | researchgate.net |
| Pyrimidine-5-carbonitrile Derivatives | General cellular and animal models | Reported anti-inflammatory potential | ekb.eg |
| Triazole-pyrimidine Hybrids | Cellular models of neuroinflammation | Anti-neuroinflammatory activity | nih.gov |
Metabolic Regulation Studies in Animal Models (e.g., glucose homeostasis, insulin (B600854) secretion)
While direct studies on this compound analogs in metabolic regulation are limited, the constituent chemical moieties, particularly piperazine, have been explored for their potential in managing metabolic disorders like diabetes. A review of morpholine (B109124), piperazine, and piperidine (B6355638) derivatives highlighted their investigation as antidiabetic agents. nih.gov For instance, certain sulfonyl piperazine derivatives have been shown to exhibit dipeptidyl peptidase-4 (DPP-4) inhibitory activity, a mechanism that can lower blood glucose levels. nih.gov
Furthermore, research into the pharmacological regulation of insulin secretion has identified small molecules that target receptors involved in this process. For example, the G protein-coupled receptor 40 (GPR40) is a known target for potentiating glucose-stimulated insulin secretion. nih.gov Although not directly involving this compound analogs, this research demonstrates that small molecules can modulate insulin secretion, a key aspect of glucose homeostasis. nih.gov The piperazine scaffold is present in various compounds investigated for their effects on metabolic parameters, suggesting that analogs of this compound could warrant investigation for similar activities.
| Compound/Target Class | Model System | Key Finding | Reference |
| Sulfonyl Piperazine Derivatives | In vitro assays | Exhibited DPP-4 inhibitory activity, a target for type 2 diabetes. | nih.gov |
| Small-molecule GPR40 agonists | MIN6 mouse pancreatic beta-cell line | Potentiated glucose-stimulated insulin secretion. | nih.gov |
Anti-proliferative Activity and Cytotoxic Mechanisms in Cancer Research (focus on molecular pathways)
The anti-proliferative and cytotoxic activities of pyrimidine-piperazine analogs against various cancer cell lines are well-documented, with research focusing on their mechanisms of action at the molecular level.
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their anti-proliferative effects. nih.gov Using the MTT assay, these compounds were tested against human cancer cell lines including K562 (leukemia), Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma). nih.gov Certain derivatives within this series demonstrated significant activity against all tested cell lines, with the exception of K562, indicating a degree of selectivity. nih.gov
Similarly, 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have been identified as potent inhibitors of the Chikungunya virus, and their cytotoxic profiles have also been characterized. nih.govacs.org The evaluation of these compounds included determining their 50% cytotoxic concentration (CC50) in cell lines, providing valuable data on their therapeutic index. nih.govacs.org
The broader class of pyrimidines has been extensively reviewed for its anticancer properties. ekb.eg These compounds can induce apoptosis and cause cell cycle arrest in cancer cells. ekb.eg For instance, some pyrimidine derivatives have been shown to activate caspases, key enzymes in the apoptotic cascade, and inhibit cyclin-dependent kinases (CDKs) such as CDK4 and CDK6, which are crucial for cell cycle progression. ekb.eg The cytotoxic activity of certain pyrimidine derivatives has been demonstrated to be more potent than established anticancer drugs like doxorubicin (B1662922) and erlotinib (B232) in specific cancer cell lines. ekb.eg
| Compound Series | Cancer Cell Lines | Key Findings | Reference |
| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one | K562, Colo-205, MDA-MB-231, IMR-32 | Showed good anti-proliferative activity against several cell lines. | nih.gov |
| 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine | Various (as part of antiviral screening) | Cytotoxicity profiles (CC50) were determined. | nih.govacs.org |
| General Pyrimidine Derivatives | Breast, prostate, lung, colon cancer cell lines | Activation of caspases, inhibition of CDK4 and CDK6, induction of apoptosis. | ekb.eg |
Emerging Research Directions and Future Perspectives for 4 Methyl 6 Piperazin 1 Ylpyrimidine Research
Design and Synthesis of Novel Pyrimidine-Piperazine Hybrid Compounds
The combination of pyrimidine (B1678525) and piperazine (B1678402) moieties into a single molecular framework has been shown to enhance biological activity. acs.orgresearchgate.net The future in this area lies in the rational design and synthesis of new hybrid compounds that build upon the 4-methyl-6-piperazin-1-ylpyrimidine core. Current research focuses on creating extensive libraries of analogues by introducing a variety of substituents at different positions on both the pyrimidine and piperazine rings. acs.orgresearchgate.net
Synthetic strategies often involve multi-step reactions. A common approach begins with a substituted pyrimidine, such as 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, which is then reacted with a protected piperazine, like tert-butyl piperazine-1-carboxylate, often under microwave conditions to improve yield. nih.govresearchgate.net Following deprotection, the piperazine nitrogen is available for reaction with a range of moieties, such as benzenesulfonyl chlorides or benzoyl chlorides, to create the final hybrid compounds. nih.govresearchgate.net
For instance, Zou et al. synthesized a series of 4,5,6-trisubstituted pyrimidines bearing a piperazine scaffold for evaluation as antimalarial agents. researchgate.net Another study by Thriveni et al. involved refluxing 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines with N-methylpiperazine or N-phenylpiperazine to produce novel antimicrobial agents. spandidos-publications.com These synthetic endeavors highlight the versatility of the pyrimidine-piperazine scaffold in generating diverse chemical entities. The goal is to explore new chemical space and optimize the structure-activity relationship (SAR) for various therapeutic targets. tandfonline.com
| Compound Series | Synthetic Precursors | Key Reaction | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines and N-methylpiperazine | Reflux | Antimicrobial | spandidos-publications.com |
| Indolo[3,2-c]isoquinoline derivatives with pyrimidine-piperazine frameworks | Indolo[3,2-c]isoquinoline core, pyrimidine, and piperazine rings | Multi-step synthesis | Antimicrobial, Antioxidant, Anticancer | tandfonline.com |
| 2-(4-(Phenylsulfonyl)piperazin-1-yl)pyrimidine analogues | 2-chloro-N-ethyl-6-methylpyrimidin-4-amine and tert-butyl piperazine-1-carboxylate | Microwave-assisted substitution, deprotection, and sulfonylation | Antiviral (anti-CHIKV) | nih.govresearchgate.net |
| Chrysin-based pyrimidine-piperazine hybrids | Chrysin, dichloropyrimidine, and various piperazines | Nucleophilic aromatic substitution (SNAr) | Antimicrobial | mdpi.com |
Exploration of Polypharmacology and Multi-Target Drug Design Paradigms
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a shift from the "one-target, one-drug" paradigm to polypharmacology, where a single molecule is designed to interact with multiple targets. muni.czbmrat.org The pyrimidine-piperazine scaffold is exceptionally well-suited for this approach. oncohemakey.com
Future research will increasingly focus on designing derivatives of this compound as multi-target-directed ligands (MTDLs). embopress.org This involves strategically combining pharmacophores for different targets into a single hybrid molecule. nih.gov For example, researchers have designed pyrimidine-piperazine ureas that act as dual-target ligands for the μ-opioid receptor (MOR) and the transient receptor potential vanilloid 1 (TRPV1) for pain management. muni.cz This approach can lead to improved therapeutic efficacy and a reduction in side effects compared to single-target agents or combination therapies. muni.czbmrat.org The piperazine moiety is particularly useful as a linker to connect different pharmacophoric elements. plos.org
| Compound Class | Biological Targets | Therapeutic Area | Design Strategy | Reference |
|---|---|---|---|---|
| Pyrimidine piperazine ureas | μ-opioid receptor (MOR) and TRPV1 | Pain management | Fusion of MOR and TRPV1 pharmacophores | muni.cz |
| Indole (B1671886) appended piperazine hybrids | 5-HT1A, SERT, D2 receptors | Antidepressant | Molecular hybridization of indole and piperazine scaffolds | nih.gov |
| Indazole and piperazine scaffolds | Dopamine D2 and Serotonin (B10506) 5-HT2A/5-HT1A receptors | Schizophrenia | Integration of indazole and arylpiperazine fragments | promegaconnections.com |
Development of Advanced in vitro and ex vivo Models for Mechanistic Studies
To better understand the mechanisms of action and predict clinical outcomes, there is a growing need for more physiologically relevant preclinical models. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. tandfonline.comoncohemakey.com The future of research on this compound and its derivatives will rely heavily on the development and use of advanced in vitro and ex vivo models.
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are becoming increasingly important. tandfonline.comoncohemakey.com These models better mimic the cell-cell and cell-extracellular matrix interactions found in vivo, providing a more accurate platform for drug screening and mechanistic studies. oncohemakey.comembopress.org For example, patient-derived organoids (PDOs) from tumor biopsies can be used to test the efficacy of novel pyrimidine-based anticancer agents and investigate mechanisms of drug resistance. researchgate.netmuni.cznih.gov Studies have shown that 3D models can reveal differences in drug sensitivity that are not apparent in 2D cultures, particularly for kinase inhibitors, a class to which many pyrimidine derivatives belong. promegaconnections.comacs.org These advanced models will be crucial for evaluating the polypharmacology of new compounds and for personalized medicine approaches. nih.govplos.org
Application as Chemical Probes for Elucidating Biological Pathways
Beyond their direct therapeutic potential, small molecules like this compound derivatives are valuable tools for chemical biology. A key future direction is their application as chemical probes to explore and elucidate complex biological pathways. acs.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or in vivo context. bmrat.orgnih.gov
The pyrimidine scaffold is a "privileged substructure" that can be adapted to create probes for a wide range of targets, including protein kinases and protein-protein interactions (PPIs). acs.orgfrontiersin.org By modifying the this compound core with reactive groups (like sulfonyl fluorides) or reporter tags (like fluorophores), researchers can create covalent or fluorescent probes. spandidos-publications.comnih.gov These probes can be used to identify the molecular targets of a compound, map target engagement in living cells, and dissect signaling pathways. spandidos-publications.comepa.gov For instance, a pyrimidine-based probe could be used in chemical proteomics workflows to identify the landscape of kinases that a particular inhibitor interacts with inside a cell. spandidos-publications.com
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. acs.orgresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery process. epa.gov
Future research will leverage AI/ML for several key tasks:
Scaffold Optimization: Generative chemistry models, using recurrent neural networks (RNNs) or other deep learning architectures, can design novel molecules with a focus on the pyrimidine-piperazine scaffold, exploring a vast chemical space to find compounds with desired properties. epa.gov
Predictive Modeling: AI algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed compounds, helping to prioritize which molecules to synthesize and test. researchgate.net They can also predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, reducing the likelihood of late-stage failures. acs.orgresearchgate.net
Target Identification: By analyzing complex biological data, AI can help identify new potential targets for pyrimidine-piperazine derivatives and elucidate the mechanisms behind their polypharmacological profiles. epa.govresearchgate.net This data-driven approach promises a more precise and efficient era for the development of next-generation therapeutics based on this versatile scaffold. acs.org
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-6-piperazin-1-ylpyrimidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route is the coupling of 4-chloro-6-methylpyrimidine with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Optimization should focus on:
- Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products.
- Stoichiometry : A 1:1.2 molar ratio of pyrimidine precursor to piperazine ensures complete substitution while minimizing excess reagent.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol can improve purity. Crystallographic validation (single-crystal X-ray diffraction) is recommended to confirm structural integrity, as demonstrated in related pyrimidine derivatives .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can resolve substituent positions and confirm piperazine ring integration.
- X-ray Crystallography : Single-crystal analysis provides unambiguous bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, related compounds showed planar pyrimidine rings with piperazine adopting chair conformations .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and validate experimental data.
Advanced Research Questions
Q. What strategies are effective in analyzing and mitigating the formation of process-related impurities during synthesis?
Methodological Answer: Impurities often arise from incomplete substitution, oxidation, or residual intermediates. Key strategies include:
- HPLC-MS Analysis : Use reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) coupled with mass spectrometry to detect and quantify impurities. Reference standards for related pyrimidine impurities (e.g., EP-listed derivatives) aid identification .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation.
- Process Optimization : Introduce scavenging agents (e.g., molecular sieves) to remove water or byproducts.
Q. How do structural modifications, such as substitution on the piperazine ring, influence pharmacokinetic properties and target binding affinity?
Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic modifications:
- Electron-Withdrawing/Donating Groups : Introduce substituents (e.g., trifluoromethyl, methyl) to the piperazine nitrogen. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in related compounds .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target receptors (e.g., kinases or GPCRs).
- ADME Profiling : Assess solubility, plasma protein binding, and CYP450 inhibition in vitro.
Q. What experimental approaches are recommended to resolve contradictions in biological activity data across different in vitro models?
Methodological Answer: Discrepancies may arise from assay conditions or cell line variability. Mitigation strategies include:
- Standardized Protocols : Adhere to OECD guidelines for cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., IC₅₀ determination).
- Positive/Negative Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay performance.
- Multi-Model Validation : Test activity in ≥3 cell lines (e.g., HEK293, HepG2) and primary cells. Evidence from related pyrimidines highlights the importance of cell permeability and efflux pump expression .
Q. How can surface adsorption phenomena impact the stability and reactivity of this compound in solid-state or solution-phase experiments?
Methodological Answer: Surface interactions (e.g., with glassware or silica) may alter degradation pathways:
- Solid-State Stability : Conduct accelerated stability studies (40°C/75% RH) with XRPD to monitor crystallinity changes.
- Solution-Phase Adsorption : Use inert containers (e.g., silanized glass) and additives (e.g., BSA) to minimize non-specific binding. Advanced microspectroscopic imaging (e.g., AFM-IR) can map molecular interactions on surfaces .
Data Contradiction Analysis Example
Conflict : Divergent IC₅₀ values reported in enzyme inhibition assays.
Resolution :
Verify enzyme source (recombinant vs. native).
Control for co-solvents (e.g., DMSO ≤0.1% v/v).
Replicate assays with internal standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
